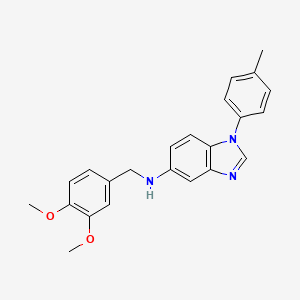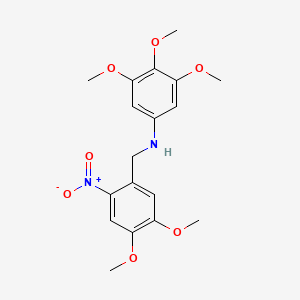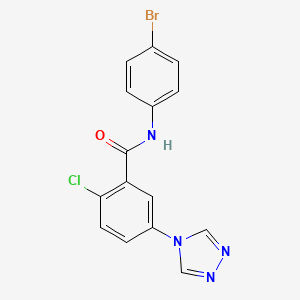![molecular formula C11H11Cl2NO2 B4999591 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene, also known as MK-801 or dizocilpine, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.
作用機序
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor's ion channel and blocking the flow of calcium ions, this compound prevents the activation of downstream signaling pathways and disrupts normal neuronal function.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by this compound has been shown to produce a wide range of biochemical and physiological effects. These include the inhibition of long-term potentiation (LTP), which is a key process underlying learning and memory, as well as the induction of apoptosis and oxidative stress in neurons. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
One advantage of using 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene in lab experiments is its high potency and specificity for the NMDA receptor, which allows for precise manipulation of neuronal activity. However, its non-competitive mechanism of action can also make it difficult to interpret results, as it may produce complex and unpredictable effects on neuronal function. In addition, the long-lasting effects of this compound can make it difficult to study short-term changes in neuronal activity.
将来の方向性
There are several potential future directions for research on 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene and its effects on the nervous system. One area of interest is the role of NMDA receptors in neurodegenerative diseases, and whether this compound or other NMDA receptor antagonists could be used as potential therapies. Another area of interest is the development of more specific and selective NMDA receptor antagonists, which could help to overcome some of the limitations of this compound and other non-competitive antagonists. Finally, there is a need for further research on the long-term effects of this compound on neuronal function and behavior, particularly in the context of developmental and aging-related changes in the nervous system.
合成法
The synthesis of 1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene involves several steps, starting with the reaction of 4-methyl-2-nitrobenzaldehyde with cyclopropanecarbonyl chloride to form 1-(2,2-dichlorocyclopropyl)-4-methyl-2-nitrobenzene. This compound is then reacted with formaldehyde and sodium cyanoborohydride to yield the final product, this compound.
科学的研究の応用
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the mechanisms underlying learning and memory, as well as the development and plasticity of the nervous system.
特性
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-7-2-3-8(10(4-7)14(15)16)5-9-6-11(9,12)13/h2-4,9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKUBJIEUFUNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2CC2(Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine](/img/structure/B4999537.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4999540.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)


![2,2'-oxybis[N-(2-hydroxyphenyl)acetamide]](/img/structure/B4999594.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)
![3-chloro-5-phenyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4999613.png)